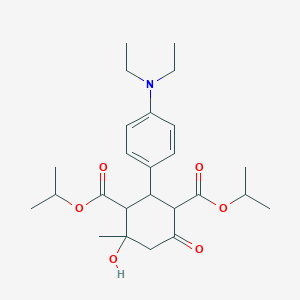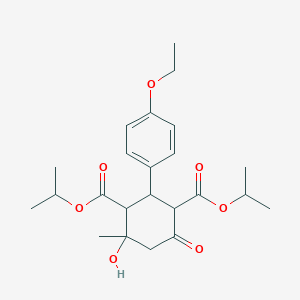
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide, also known as MBZP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research applications due to its unique chemical properties and mechanism of action.
Aplicaciones Científicas De Investigación
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide has been used in various scientific research applications, including studies on the central nervous system, drug addiction, and neuropharmacology. It has been shown to have an affinity for the serotonin receptor and can act as a partial agonist or antagonist depending on the specific receptor subtype. Additionally, 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide has been shown to modulate the activity of dopamine and norepinephrine receptors, which are involved in reward and motivation pathways.
Mecanismo De Acción
The exact mechanism of action of 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide is not fully understood, but it is thought to involve the modulation of neurotransmitter release and receptor activity. 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide has been shown to increase the release of serotonin, dopamine, and norepinephrine in certain brain regions, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, receptor activity, and gene expression. It has been shown to increase the expression of certain genes involved in the regulation of neurotransmitter release and receptor activity, which may contribute to its long-term effects on behavior and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide in lab experiments is its ability to selectively modulate specific neurotransmitter systems. This allows researchers to study the effects of specific neurotransmitters on behavior and addiction pathways. However, one limitation of using 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide is its potential for off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for research on 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide. One area of interest is its potential use as a tool for studying the role of specific neurotransmitters in addiction and behavior. Additionally, there is interest in developing 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide derivatives with improved selectivity and potency for specific receptor subtypes. Finally, there is potential for 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide to be developed as a therapeutic agent for the treatment of addiction and other psychiatric disorders.
Conclusion
In conclusion, 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide is a synthetic compound with unique chemical properties and a mechanism of action that has been extensively studied for its potential use in scientific research applications. It has been shown to modulate neurotransmitter release and receptor activity, and has potential for use as a tool for studying addiction and behavior pathways. While there are limitations to its use in lab experiments, there are several potential future directions for research on 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide.
Métodos De Síntesis
The synthesis of 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide involves the reaction of 2-methoxybenzyl piperazine with benzhydryl chloride in the presence of a base such as potassium carbonate. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propiedades
Nombre del producto |
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide |
|---|---|
Fórmula molecular |
C25H27N3O2 |
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C25H27N3O2/c1-30-23-15-9-8-14-22(23)26-25(29)28-18-16-27(17-19-28)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3,(H,26,29) |
Clave InChI |
PUPPJPUFTOTPAU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B248805.png)
![[4-(2-Pyridinylmethyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B248808.png)

![furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248811.png)
![Thiophen-2-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B248812.png)
![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)



